Product packaging for Lenalidomide-PEG6-OH(Cat. No.:)

Lenalidomide-PEG6-OH

Cat. No.: B14769218
M. Wt: 523.6 g/mol
InChI Key: RPDYOPBVTFOTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lenalidomide-PEG6-OH is a novel chemical conjugate designed for advanced medicinal and biochemical research. This compound strategically links the immunomodulatory drug lenalidomide to a hydrophilic hexaethylene glycol (PEG6) spacer, terminating in a hydroxyl group. Lenalidomide is a cornerstone therapeutic agent in multiple myeloma, known for its efficacy as a cereblon E3 ligase modulator, leading to the targeted degradation of key transcription factors like Ikaros and Aiolos . The integration of the PEG6 spacer significantly enhances the aqueous solubility and improves the pharmacokinetic profile of the parent molecule, which can help mitigate issues like high peak plasma concentrations associated with toxicity . The terminal hydroxyl group provides a handle for further bioconjugation, enabling researchers to link this complex to other molecules, such as targeting ligands or additional therapeutic warheads. The primary research application of this compound is in the synthesis and development of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional molecules. This makes it an invaluable tool for investigating targeted protein degradation strategies, drug delivery systems, and the development of next-generation therapeutics with potentially reduced off-target effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H37N3O9 B14769218 Lenalidomide-PEG6-OH

Properties

Molecular Formula

C25H37N3O9

Molecular Weight

523.6 g/mol

IUPAC Name

3-[7-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C25H37N3O9/c29-7-9-34-11-13-36-15-17-37-16-14-35-12-10-33-8-6-26-21-3-1-2-19-20(21)18-28(25(19)32)22-4-5-23(30)27-24(22)31/h1-3,22,26,29H,4-18H2,(H,27,30,31)

InChI Key

RPDYOPBVTFOTOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-PEG6-OH involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-PEG6-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of lenalidomide, each with different functional groups that can be further modified for specific applications.

Scientific Research Applications

Lenalidomide-PEG6-OH has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying PEGylation and its effects on drug properties.

    Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.

    Medicine: Explored for its enhanced therapeutic efficacy in treating hematological malignancies due to improved solubility and bioavailability.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

Lenalidomide-PEG6-OH exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis with structurally related PEGylated derivatives:

Compound Molecular Formula Molecular Weight (g/mol) PEG Chain Length Functional Group Key Applications
Lenalidomide-PEG6-OH C₁₉H₂₉N₃O₉ (estimated)* ~600–650 (estimated) 6 units -OH PROTACs, targeted drug delivery
Pomalidomide-PEG2-NH₂·HCl C₁₉H₂₂N₄O₇·xHCl ~470 (base) 2 units -NH₂ (amine) Bioconjugation, antibody-drug conjugates
Thalidomide-NH-PEG2-COOH C₂₀H₂₃N₃O₈ ~433 2 units -COOH (carboxyl) Small-molecule prodrugs
(S,R,S)-AHPC-PEG2-NH₂·HCl C₂₈H₄₁N₅O₆S·xHCl ~620 (base) 2 units -NH₂ (amine) E3 ligase recruitment in PROTACs

Key Observations :

  • PEG Chain Length : this compound has a longer PEG spacer compared to PEG2 derivatives, which may enhance solubility and reduce steric hindrance in macromolecular interactions .
  • Functional Groups : The terminal -OH group in this compound offers versatility for further conjugation (e.g., esterification), whereas -NH₂ or -COOH groups in analogs enable amide or carboxylate-based linkages .

Pharmacokinetic and Stability Profiles

  • Solubility: Lenalidomide is sparingly soluble in water but dissolves in DMSO. PEGylation increases hydrophilicity; this compound is expected to exhibit superior aqueous solubility compared to non-PEGylated analogs .
  • Stability: PEGylation can stabilize the parent compound against enzymatic degradation. For example, anhydrous Lenalidomide Form I (non-PEGylated) requires lactose as a stabilizer in formulations, whereas PEGylated derivatives may exhibit inherent stability due to reduced crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.